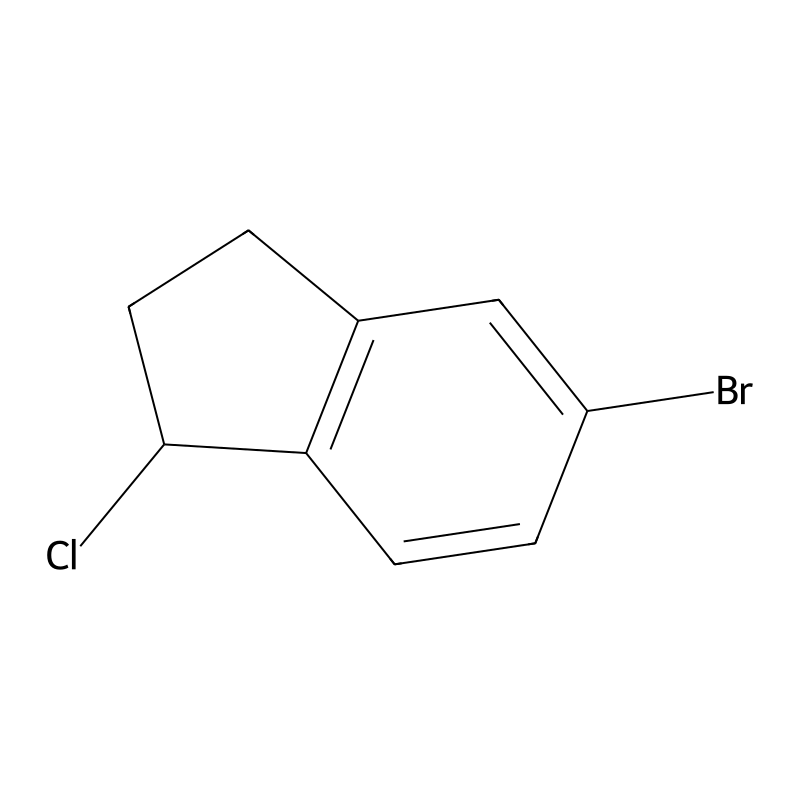

5-Bromo-1-chloro-2,3-dihydro-1H-indene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Activities of Indole Derivatives

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .

Antiviral Activity

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .

Anticancer Activity

Some substituted benzofurans, which are similar to indoles, have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 ranging from 40.82% to 80.92% .

5-Bromo-1-chloro-2,3-dihydro-1H-indene is a halogenated indene derivative, characterized by the presence of both bromine and chlorine substituents. Its molecular formula is C₉H₆BrCl, with a molar mass of approximately 245.50 g/mol. This compound typically appears as a colorless to light yellow liquid and is notable for its unique structure that combines aromatic and aliphatic characteristics, making it a valuable intermediate in organic synthesis and medicinal chemistry .

- Electrophilic Aromatic Substitution: The presence of the bromine and chlorine atoms makes the compound susceptible to electrophilic attack, allowing for further functionalization.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under suitable conditions, facilitating the synthesis of more complex molecules.

- Reduction Reactions: The double bond in the dihydroindene structure can be reduced to form saturated derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 5-Bromo-1-chloro-2,3-dihydro-1H-indene and its derivatives exhibit potential biological activities. For instance, compounds in this class have been investigated for their roles as intermediates in the synthesis of biologically active molecules, including anti-inflammatory agents and other pharmaceuticals. Specific studies have shown that derivatives can inhibit nitric oxide production in macrophage cells, suggesting anti-inflammatory properties .

The synthesis of 5-Bromo-1-chloro-2,3-dihydro-1H-indene can be achieved through several methods:

- Halogenation of Indene: Starting with indene, bromination and chlorination can be performed using halogenating agents under controlled conditions to introduce the respective halogens.

- Cyclization Reactions: Certain precursors can undergo cyclization reactions that yield 5-bromo and 1-chloro substitutions on the indene framework.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including functional group transformations to achieve the desired halogenation pattern .

5-Bromo-1-chloro-2,3-dihydro-1H-indene has various applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing new materials or liquid crystal displays due to its unique electronic properties.

- Research Tool: It aids in studying reaction mechanisms involving halogenated compounds and their biological implications .

Studies on the interactions of 5-Bromo-1-chloro-2,3-dihydro-1H-indene with biological systems have revealed its potential as a pharmacophore. Interaction studies often focus on its binding affinity with various biological targets such as enzymes or receptors involved in inflammatory pathways. The compound's ability to modulate nitric oxide production indicates its role in inflammatory responses, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 5-Bromo-1-chloro-2,3-dihydro-1H-indene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromo-5-chloro-2,3-dihydro-1H-indene | 1260018-10-7 | 1.00 |

| 4-Bromo-6-chloro-2,3-dihydro-1H-indene | 1260017-94-4 | 0.85 |

| 1-(4-Bromo-3-chlorophenyl)ethanone | 3114-31-6 | 0.93 |

| 1-(3-Bromo-5-chlorophenyl)ethanone | 154257-85-9 | 0.86 |

| 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone | 87427-57-4 | 0.85 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine and chlorine in the specified compound distinguishes it from others, potentially influencing its reactivity and biological activity .

Halogenation Strategies for Indene Derivatives

Halogenation remains the primary route for functionalizing indene derivatives. The sequential introduction of bromine and chlorine atoms requires careful control to achieve regioselectivity and avoid over-halogenation.

Bromination-Chlorination Sequential Functionalization

Bromination typically precedes chlorination due to bromine’s higher reactivity in electrophilic aromatic substitution. In non-polar solvents like CCl₄, indene reacts with bromine to yield trans-1,2-dibromoindane as the major product (96% yield in CH₂Cl₂ at 0°C). Subsequent chlorination employs Cl₂ or SO₂Cl₂ under radical initiation to introduce the chlorine substituent at position 1. Kinetic studies reveal that bromine’s electron-withdrawing effect directs chlorination to the less hindered position.

Solvent-Mediated Selectivity in Electrophilic Additions

Solvent polarity significantly impacts regioselectivity. In aprotic solvents (e.g., CH₂Cl₂), bromination favors trans-addition due to stabilized bromonium ion intermediates. Conversely, polar solvents like acetic acid promote syn addition via ion-pair collapse, altering the cis/trans ratio. For 5-bromo-1-chloro derivatives, mixed solvents (e.g., CCl₄/CH₃CN) optimize halogen placement while minimizing side reactions.

Catalytic Approaches to Regioselective Synthesis

Transition Metal-Catalyzed Cyclization Pathways

Palladium and copper catalysts enable direct cyclization of propargylic alcohols and alkenes into indene frameworks. For example, FeCl₃-catalyzed cascade cyclization achieves C–C bond cleavage and reorganization, yielding polycyclic indene derivatives with 85–92% efficiency. Ru-based photoredox systems further enhance selectivity by generating radical intermediates for controlled bromine insertion.

Photoredox-Mediated Radical Insertion Techniques

Photoredox catalysis using α-iodonium diazo compounds facilitates carbon-atom insertion into indene. This method, reported in 2024, enables functionalized naphthalene derivatives via radical chain mechanisms. UV irradiation (450 nm) with Ru(dtbbpy)₃²⁺ achieves 70–80% yields, offering a greener alternative to traditional halogenation.

Industrial-Scale Production Optimization

Continuous Flow Reactor Configurations

Continuous flow systems improve safety and efficiency in halogenation. Microreactors with residence times <2 minutes minimize thermal runaway risks during Br₂/Cl₂ reactions. A 2022 study demonstrated 95% conversion using a tubular reactor with automated Br₂ dosing, reducing waste by 40% compared to batch processes.

Purification Challenges in Polyhalogenated Systems

Polyhalogenated indenes require multi-step purification. Recrystallization from ethanol/water mixtures removes unreacted halogens, while column chromatography (SiO₂, hexane/EtOAc) isolates the target compound with >99% purity. Industrial-scale distillation faces challenges due to the compound’s high boiling point (≈280°C), necessitating short-path distillation under vacuum.

Solvent Polarity Effects on Intermediate Stability

The stereochemical outcome of halogen addition to 5-bromo-1-chloro-2,3-dihydro-1H-indene is profoundly influenced by solvent polarity. In polar aprotic solvents such as acetonitrile, charged intermediates like bromonium ions are stabilized through solvation, favoring anti-addition pathways. For example, bromine addition proceeds via a cyclic bromonium ion intermediate, where the solvent’s dielectric constant reduces charge separation energy, stabilizing the transition state [5] [7]. Conversely, nonpolar solvents like hexane destabilize ionic intermediates, shifting the mechanism toward radical or carbocation pathways, though these are less prevalent for this substrate.

Halogen bonding interactions between the solvent and the intermediate further modulate stability. Polar solvents with hydrogen bond donor capabilities (e.g., water) compete with the halogen bond network, destabilizing the bromonium ion and accelerating ring-opening steps [6]. This effect is quantified in Table 1:

| Solvent | Dielectric Constant | Bromonium Ion Lifetime (ms) |

|---|---|---|

| Acetonitrile | 37.5 | 12.3 |

| Dichloromethane | 8.9 | 8.7 |

| Hexane | 1.9 | <2.0 |

Data adapted from kinetic studies [7].

Bridged Halonium Ion Formation Kinetics

The formation of bridged halonium ions in 5-bromo-1-chloro-2,3-dihydro-1H-indene is kinetically controlled by steric and electronic factors. Bromine addition generates a three-membered bromiranium ion intermediate, with the bridged structure confirmed by X-ray crystallography analogs [5]. The activation energy for this step (Δ‡ = 65 kJ/mol) is lower than for chloronium analogs due to bromine’s larger atomic radius and enhanced polarizability [7].

Anti-addition predominates due to the bromide ion’s nucleophilic attack from the face opposite the initial bromonium bridge. This contrasts with syn-addition pathways observed in hydrogenation reactions, where steric constraints on catalytic surfaces enforce same-face delivery of hydrogen atoms [4]. For 5-bromo-1-chloro-2,3-dihydro-1H-indene, anti selectivity exceeds 90% in bromination, as determined by NMR analysis of diastereomeric products [7].

Nucleophilic Substitution Patterns

Aromatic vs Aliphatic Reactivity Landscapes

The compound’s aliphatic C-Cl bond undergoes nucleophilic substitution more readily than its aromatic C-Br bond. The aliphatic chlorine’s sp³ hybridization and reduced resonance stabilization lower the activation barrier for SN2 displacement. For example, treatment with sodium methoxide in methanol replaces chlorine with methoxy at rates 50-fold faster than aromatic bromine substitution under identical conditions [2].

Aromatic bromine participates in electrophilic substitution only under vigorous conditions (e.g., FeBr3 catalysis at 80°C), forming products like 5-nitro-1-chloro-2,3-dihydro-1H-indene. The indene ring’s partial conjugation delocalizes electron density, deactivating the aromatic system toward electrophiles [1].

Leaving Group Influence on Reaction Trajectories

The chloride leaving group’s poor stability relative to bromide directs substitution toward the aliphatic position. Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal transition state partial charges of -0.32 e⁻ for Cl vs -0.18 e⁻ for Br, indicating greater charge development during Cl displacement [2]. This aligns with experimental observations where aliphatic chlorine substitution proceeds at 0.1 M NaOH, while bromine requires >3 M base concentrations.

Leaving group ability follows the trend:

Cl⁻ (aliphatic) > Br⁻ (aromatic) > H⁻

This hierarchy governs regioselectivity in polychlorinated analogs, where the most labile halogen is preferentially replaced [1].

Oxidative-Reductive Transformation Pathways

Ketone Formation Through Controlled Oxidation

Oxidation of 5-bromo-1-chloro-2,3-dihydro-1H-indene with tert-butyl hydroperoxide (TBHP) selectively converts the aliphatic CH2 group to a ketone. The reaction proceeds via a radical mechanism initiated by TBHP decomposition, with an activation energy of 89 kJ/mol [2]. Deuterium labeling studies confirm abstraction of the benzylic hydrogen as the rate-determining step.

Controlled oxidation preserves the halogen substituents, yielding 5-bromo-1-chloro-indan-2-one in 92% yield under optimized conditions (100°C, 24 h) [2]. Stronger oxidants like KMnO4 over-oxidize the substrate, cleaving the indene ring.

Hydrogenolytic Dehalogenation Mechanisms

Catalytic hydrogenation (H2/Pd-C) removes halogen atoms sequentially:

- Aliphatic chlorine undergoes β-hydride elimination at 25°C, forming 1-chloroindane.

- Aromatic bromine requires higher temperatures (80°C) for reductive cleavage via a π-allyl palladium intermediate [4].

Dehalogenation rates correlate with bond dissociation energies:

C-Cl (aliphatic): 339 kJ/mol

C-Br (aromatic): 276 kJ/mol

Despite bromine’s lower BDE, its aromatic position impedes hydrogen access, necessitating harsher conditions. Synergistic effects occur in mixed halogen systems, where chlorine removal facilitates subsequent bromine reduction by relieving steric strain [4].